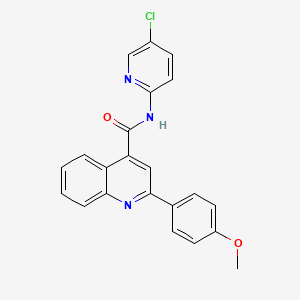
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as CQ or Chloroquine, is a synthetic drug that has been widely used for the treatment of malaria. It was first synthesized in 1934 by Hans Andersag and his team at the Bayer laboratories in Germany. Since then, it has been used extensively for both prophylaxis and treatment of malaria, and has also been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis and lupus.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide works by inhibiting the growth and replication of the malaria parasite within the red blood cells. It does this by accumulating within the acidic food vacuoles of the parasite, where it interferes with the metabolism of heme, a toxic byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme within the parasite, which ultimately leads to its death.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular components. It has also been shown to inhibit the activity of phospholipases, which are involved in the breakdown of cell membranes. In addition, N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has a number of advantages for use in laboratory experiments. It is relatively inexpensive and widely available, and has a well-established safety profile. However, it also has a number of limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, it has been shown to have variable efficacy against different strains of malaria parasites, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide. One area of interest is the development of new antimalarial drugs that are more effective and have fewer side effects than N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide. Another area of interest is the study of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide's potential use in the treatment of other diseases, such as rheumatoid arthritis and lupus. Finally, there is ongoing research into the mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide, with the aim of developing new drugs that target the same pathways.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its antimalarial properties, and has been used as a first-line treatment for malaria in many countries. It has also been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-16-9-6-14(7-10-16)20-12-18(17-4-2-3-5-19(17)25-20)22(27)26-21-11-8-15(23)13-24-21/h2-13H,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWRHRNXXOLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



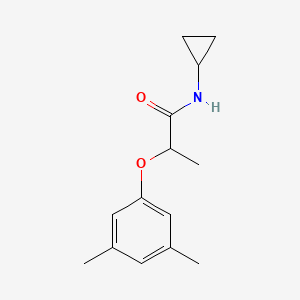
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278196.png)
![4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4278200.png)
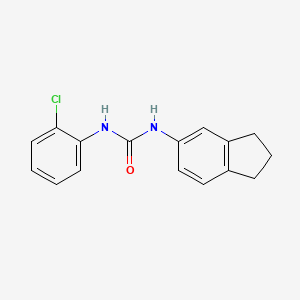
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea](/img/structure/B4278214.png)
![N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)
![N-(2-chlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278221.png)
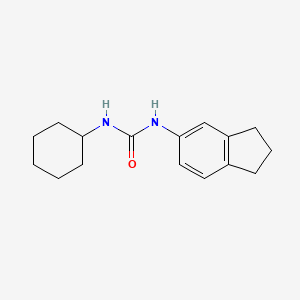
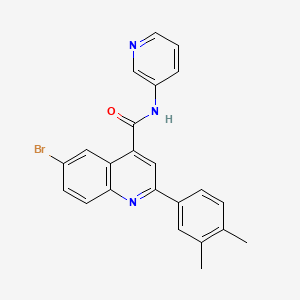
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B4278243.png)
![2-{4-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4278249.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4278257.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4278260.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4278285.png)